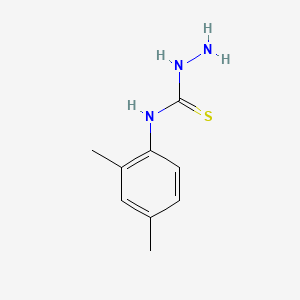
4-(2,4-Dimethylphenyl)-3-thiosemicarbazide
Übersicht
Beschreibung
“4-(2,4-Dimethylphenyl)-3-thiosemicarbazide” is a complex organic compound. The name suggests it contains a thiosemicarbazide group, which is a functional group consisting of a thiourea attached to a hydrazine group . It also contains a 2,4-dimethylphenyl group, which is a phenyl group with two methyl groups attached at the 2nd and 4th positions .
Synthesis Analysis
While specific synthesis methods for “4-(2,4-Dimethylphenyl)-3-thiosemicarbazide” were not found, related compounds such as 2,4-Dimethylphenyl isocyanate have been synthesized from 2,4-Dimethyl aniline and Triphosgene .
Wissenschaftliche Forschungsanwendungen
Spectral Characterization and Structural Analysis
4-(2,4-Dimethylphenyl)-3-thiosemicarbazide and its derivatives have been extensively studied for their spectral properties and crystal structures. Research has demonstrated that these compounds exhibit unique conformational characteristics and crystallize in various systems, which is crucial for understanding their chemical behavior and potential applications (Umamatheswari, Pratha, & Kabilan, 2011).
Biological Activity and Pharmaceutical Applications
Several studies have focused on the biological activities of thiosemicarbazide derivatives, including 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide. These compounds have been found to possess antimicrobial properties, making them potential candidates for pharmaceutical development. For instance, a study on the effects of a thiosemicarbazide camphene derivative on Trichophyton mentagrophytes indicated significant antifungal effects, suggesting the potential use of these compounds in treating fungal infections (Yamaguchi et al., 2009).
Coordination Compounds and Antimicrobial Activity
Thiosemicarbazide derivatives, including 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide, have been used to form coordination compounds with metals like copper. These compounds exhibit selective antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli, highlighting their potential in developing new antimicrobial agents (Gulea et al., 2012).
Potential in Cancer Research
Recent research has explored the potential of thiosemicarbazide derivatives in cancer treatment. For example, a study on potential anticancer agents against melanoma cells based on an as-synthesized thiosemicarbazide derivative showed cytotoxicity to melanoma cells, indicating a promising avenue for cancer research (Kozyra et al., 2022).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-amino-3-(2,4-dimethylphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3S/c1-6-3-4-8(7(2)5-6)11-9(13)12-10/h3-5H,10H2,1-2H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRJQDFRZLKDHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90985074 | |
| Record name | N-(2,4-Dimethylphenyl)hydrazinecarboximidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90985074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dimethylphenyl)-3-thiosemicarbazide | |
CAS RN |
66411-51-6 | |
| Record name | N-(2,4-Dimethylphenyl)hydrazinecarboximidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90985074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 2-[methyl(methylsulfonyl)amino]benzoate](/img/structure/B1348904.png)
![5-Phenoxymethyl-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1348908.png)
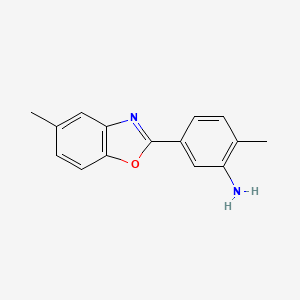
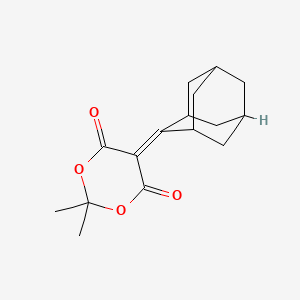
![[(2-Nitrophenyl)sulfonyl]acetic acid](/img/structure/B1348928.png)

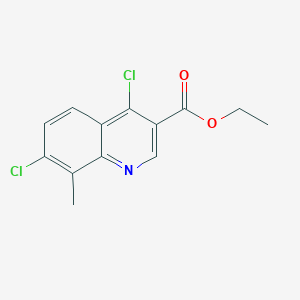
![4-[(2-Chlorobenzyl)oxy]aniline](/img/structure/B1348942.png)
![4-Hydrazino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B1348944.png)
![{2-Methoxy-4-[(1e)-prop-1-en-1-yl]phenoxy}acetic acid](/img/structure/B1348948.png)
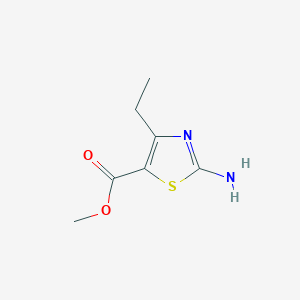
![4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1348952.png)
![4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1348953.png)